4-Acetyl-1,1-dimethylpiperazinium iodide
Overview
Description
Acetyldimethylpiperazinium iodide is a chemical compound that serves as a structural analog of acetylcholine. It is known for its role as a nicotinic acetylcholine receptor agonist, specifically targeting the α4β2 subtype with a Ki value of 29.9 nM
Preparation Methods
The synthesis of acetyldimethylpiperazinium iodide typically involves the reaction of 4-acetyl-1,1-dimethylpiperazine with an iodide source. One common method includes the following steps:
Starting Materials: 4-acetyl-1,1-dimethylpiperazine and an iodide salt (e.g., sodium iodide or potassium iodide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The 4-acetyl-1,1-dimethylpiperazine is dissolved in the solvent, and the iodide salt is added. The mixture is heated under reflux for several hours, allowing the iodide ion to replace the leaving group on the piperazine ring, forming acetyldimethylpiperazinium iodide.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Acetyldimethylpiperazinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the acetyl group and formation of the corresponding piperazine derivative
Scientific Research Applications
Acetyldimethylpiperazinium iodide has several scientific research applications:
Neuropharmacology: As a nicotinic acetylcholine receptor agonist, it is used to study the function and pharmacology of nicotinic receptors in the nervous system.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting nicotinic receptors, which are implicated in various neurological disorders such as Alzheimer’s disease and schizophrenia.
Biological Studies: The compound is used in biological assays to investigate the role of nicotinic receptors in cellular signaling and neurotransmission.
Industrial Applications: It may also find applications in the development of pesticides and insecticides, given the role of nicotinic receptors in insect nervous systems
Mechanism of Action
Acetyldimethylpiperazinium iodide exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 subtype. Upon binding, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in depolarization of the neuronal membrane and initiation of an action potential. The compound’s high affinity for the α4β2 subtype makes it a valuable tool for studying the pharmacology and physiology of nicotinic receptors .
Comparison with Similar Compounds
Acetyldimethylpiperazinium iodide can be compared with other nicotinic acetylcholine receptor agonists, such as:
Acetylcholine: The natural ligand for nicotinic receptors, but with a broader range of receptor subtype affinities.
Nicotine: A well-known agonist with high affinity for α4β2 receptors, but also affects other subtypes.
Epibatidine: A potent agonist with high affinity for multiple nicotinic receptor subtypes, but with significant toxicity.
Varenicline: A partial agonist used in smoking cessation therapy, with selectivity for α4β2 receptors.
Acetyldimethylpiperazinium iodide is unique in its structural similarity to acetylcholine and its specific targeting of the α4β2 subtype, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLRKDEHGKPAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61167-35-9 (Parent) | |
Record name | 1-Acetyl-4-methylpiperazine methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997105 | |
Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75667-84-4 | |
Record name | 1-Acetyl-4-methylpiperazine methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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